molecular formula C12H11ClN2O B2962338 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 54605-74-2

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2962338
CAS No.: 54605-74-2
M. Wt: 234.68
InChI Key: PXADITRBANJNSZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chlorophenyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and a carbaldehyde moiety at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The methyl groups at positions 3 and 5 contribute to steric effects, which may modulate interactions with biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXADITRBANJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituents : Phenyl group at 1-position (vs. 4-chlorophenyl in the target compound).
  • Crystallographic studies confirm planar pyrazole geometry, with the phenyl ring oriented perpendicular to the pyrazole plane .
  • Implications : The 4-chlorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to the phenyl analog.

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Substituents : 4-Fluorophenyl at 3-position, phenyl at 5-position, and a dihydro (partially saturated) pyrazoline core.
  • Key Differences : The dihydro structure introduces conformational flexibility, which may reduce rigidity compared to the fully aromatic pyrazole core. Fluorine’s electronegativity enhances polarity but offers weaker electron-withdrawing effects than chlorine .
  • Implications : The fully unsaturated pyrazole in the target compound likely exhibits greater aromatic stabilization and rigidity, favoring interactions with flat binding pockets in enzymes.

Halogen-Substituted Heterocycles with Antitumor Activity

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Triazole core with 4-chlorophenyl and trifluoromethyl substituents.
  • Activity : Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to the synergistic effects of chlorine and trifluoromethyl groups .
  • Comparison : While the triazole scaffold differs from pyrazole, the shared 4-chlorophenyl substituent highlights the role of halogen atoms in enhancing bioactivity through hydrophobic interactions and metabolic resistance.

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituents : 3,5-Difluorophenyl at 3-position, phenyl at 1-position.
  • Key Differences : The difluorophenyl group increases polarity and steric bulk compared to the target compound’s 3,5-dimethyl substituents.
  • Implications : Methyl groups in the target compound may reduce steric hindrance, enabling better accommodation in enzyme active sites .

Chalcone Derivatives with Halogen Substituents

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one

  • Structure : Chalcone backbone with 4-chlorophenyl and p-tolyl groups.
  • Activity : IC₅₀ = 37.24 µg/mL against MCF-7 breast cancer cells .
  • Comparison : Chalcones lack the pyrazole ring but share the 4-chlorophenyl motif. The α,β-unsaturated ketone in chalcones enables Michael addition reactions, a mechanism distinct from pyrazole-based compounds. The target compound’s aldehyde group may participate in Schiff base formation, offering alternative reactivity.

Data Table: Structural and Activity Comparison

Compound Name Core Structure Substituents Key Bioactivity (IC₅₀ or GP) Reference
This compound Pyrazole 1: 4-ClPh; 3,5: -CH₃; 4: -CHO N/A (Inferred from analogs)
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 1: Ph; 3,5: -CH₃; 4: -CHO Structural data only
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline (dihydro) 3: 4-FPh; 5: Ph; 1: -CHO Structural data only
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Triazole 1: 4-ClPh; 5: -CF₃; 4: -COOH GP = 68.09% (NCI-H522)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one Chalcone 1: 4-ClPh; 3: p-tolyl; α,β-unsaturated ketone IC₅₀ = 37.24 µg/mL (MCF-7)

Key Research Findings

Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and metabolic stability compared to phenyl or fluorophenyl analogs, favoring interactions with hydrophobic targets .

Bioactivity Trends : Halogen substituents (Cl, F) correlate with improved antitumor activity across diverse scaffolds, as seen in triazoles (GP = 68.09%) and chalcones (IC₅₀ = 22.41–37.24 µg/mL) .

Biological Activity

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS Number: 54605-74-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antioxidant applications. This compound's structure consists of a pyrazole ring substituted with a chlorophenyl group and two methyl groups, contributing to its chemical properties and biological efficacy.

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • Purity : Typically ≥97% .

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess effective Minimum Inhibitory Concentration (MIC) values against a range of pathogens.

CompoundMIC (µg/mL)Pathogen
7b0.22 - 0.25Staphylococcus aureus
102.50 - 20Broad-spectrum
13VariesMultiple strains

The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms contribute to antibiotic resistance .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been evaluated through various assays. For example, compounds derived from similar scaffolds have shown promising results in stabilizing human red blood cell membranes, indicating their capability to reduce inflammation.

CompoundStabilization (%)
986.70
1029.67

These results suggest that the compound may be beneficial in conditions characterized by inflammation .

Antioxidant Activity

Antioxidant assays have indicated that certain pyrazole derivatives exhibit strong radical scavenging abilities. The DPPH scavenging percentage is a common measure of antioxidant activity.

CompoundDPPH Scavenging (%)
988.56
11b90.52

These findings highlight the potential of the compound in preventing oxidative stress-related damage .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to this compound. The study reported that derivatives exhibited MIC values ranging from very low concentrations (0.22 µg/mL) to higher concentrations (up to 20 µg/mL), demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .
  • In Silico Studies :
    In silico analyses have been conducted to predict the binding affinities of these compounds to various biological targets, including DNA gyrase B, which is crucial for bacterial DNA replication. The compound demonstrated significant binding potential, suggesting a mechanism for its antimicrobial action .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of pyrazole derivatives. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can react with a Vilsmeier reagent (POCl₃/DMF) to yield carbaldehyde derivatives. Critical parameters include temperature control (0–5°C during reagent addition) and stoichiometric ratios to avoid side reactions .

Table 1: Synthesis Methods

MethodSubstrateKey ConditionsReference
Vilsmeier–Haack3-methyl-1-aryl-pyrazol-5(4H)-onePOCl₃/DMF, 0–5°C, 12h reflux
Literature proceduresSubstituted pyrazole precursorsMicrowave-assisted optimization

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines molecular conformation and crystallographic parameters (e.g., R factor = 0.080, data-to-parameter ratio = 16.9) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) .
  • TEM : Measures particle size and morphology .

Table 2: Characterization Techniques

TechniquePurposeKey ParametersReference
X-ray diffractionStructural confirmationR factor, space group
FT-IRFunctional group analysisAbsorption bands
TEMParticle size distributionImage resolution (nm scale)

Advanced Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies in spectral data (e.g., NMR vs. XRD) require cross-validation:

  • Combine XRD (for absolute configuration) with ¹H/¹³C NMR to confirm substituent positions .
  • Use DFT calculations to predict vibrational spectra and compare with experimental FT-IR data .
  • Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies optimize reaction yields for this carbaldehyde derivative?

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 60% to 85%) by enhancing reagent interaction .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation .
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) favor carbaldehyde formation over side products .

Q. How is the biological activity of this compound assessed in academic research?

  • In vitro assays : Test for antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition assays .
  • Dose-response studies : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess antitumor potential .
  • Molecular docking : Predict binding affinity to target proteins (e.g., TNF-α) to guide experimental design .

Q. What crystallographic parameters are critical for confirming molecular structure?

  • Data quality : Ensure high data-to-parameter ratio (>15:1) and low R factor (<0.1) .
  • Temperature control : Collect data at 100 K to minimize thermal motion artifacts .
  • Space group analysis : Monoclinic systems (e.g., P2₁/c) are common for pyrazole derivatives .

Q. How do substituents on the pyrazole ring influence physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl) : Increase melting point and stability via resonance effects .
  • Methyl groups : Enhance lipophilicity (logP >3), impacting solubility and bioavailability .
  • Computational tools (e.g., Gaussian software) model substituent effects on dipole moments and reactivity .

Methodological Considerations

  • Contradiction Analysis : Always cross-reference XRD with spectroscopic data to address structural ambiguities .
  • Reaction Scalability : Pilot small-scale microwave reactions before scaling up to avoid exothermic hazards .
  • Bioactivity Reproducibility : Use standardized assay protocols (e.g., NIH guidelines) to minimize inter-lab variability .

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